molecular formula C15H15NO B1503256 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one CAS No. 29071-86-1

1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No. B1503256
CAS RN: 29071-86-1
M. Wt: 225.28 g/mol
InChI Key: GGMJBVQWXWVGMJ-UHFFFAOYSA-N
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Description

1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, also known as PTQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. PTQ belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities such as antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives is not fully understood. However, several studies have suggested that 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of protein kinases.
Biochemical and Physiological Effects:
1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have been reported to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and transcription. 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives have several advantages and limitations for lab experiments. One advantage is that 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives are relatively easy to synthesize and modify, which allows for the development of a diverse range of compounds with potential therapeutic applications. However, one limitation is that the biological activity of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives can be highly dependent on the structural modifications, which can make it difficult to predict the activity of new compounds.

Future Directions

There are several future directions for the study of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives. One direction is the development of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives with improved selectivity and potency against specific cancer cell types. Another direction is the investigation of the molecular mechanisms underlying the biological activity of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives, which could provide insights into new targets for drug discovery. Additionally, the development of new synthetic methods for 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives could lead to the discovery of novel compounds with therapeutic potential.

Scientific Research Applications

1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has been extensively studied in the field of medicinal chemistry due to its potential as a lead compound for drug discovery. Several studies have reported the synthesis and biological evaluation of 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives as potential anticancer, antiviral, and anti-inflammatory agents. For example, 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives have also been reported to exhibit antiviral activity against the hepatitis C virus and dengue virus.

properties

IUPAC Name

1-phenyl-5,6,7,8-tetrahydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMJBVQWXWVGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=O)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695827
Record name 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS RN

29071-86-1
Record name 1-Phenyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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